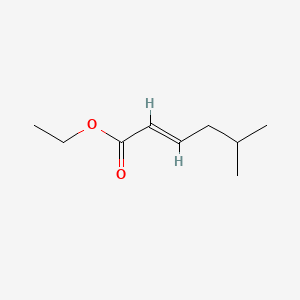

2-Hexenoic acid, 5-methyl-, ethyl ester

Description

Properties

CAS No. |

2351-89-5 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

ethyl 5-methylhex-2-enoate |

InChI |

InChI=1S/C9H16O2/c1-4-11-9(10)7-5-6-8(2)3/h5,7-8H,4,6H2,1-3H3 |

InChI Key |

XBRGZVMBYLXWTE-UHFFFAOYSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/CC(C)C |

Canonical SMILES |

CCOC(=O)C=CCC(C)C |

Other CAS No. |

2351-89-5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl (2E)-5-methylhex-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (2E)-5-methylhex-2-enoate, a notable α,β-unsaturated ester, presents a unique molecular architecture that underpins its utility in synthetic organic chemistry and its application in the fragrance and flavor industries.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic signatures, a robust synthesis protocol, and essential safety information. The causality behind experimental choices and the inherent logic of the described protocols are emphasized to provide actionable insights for laboratory and development settings.

Chemical Identity and Physical Properties

Ethyl (2E)-5-methylhex-2-enoate is a colorless to pale yellow liquid characterized by a distinct fruity odor.[1] It is primarily identified by the CAS numbers 2351-89-5 and 34993-63-0 .[2][3] The latter CAS number specifically refers to the (E)-isomer, which is typically the more stable and common form.

| Property | Value | Source |

| IUPAC Name | ethyl (2E)-5-methylhex-2-enoate | [3] |

| Synonyms | Ethyl 5-methylhex-2-enoate, 5-Methyl-2-hexenoic acid ethyl ester | [1][2] |

| CAS Number | 2351-89-5, 34993-63-0 (E-isomer) | [2][3] |

| Molecular Formula | C₉H₁₆O₂ | [1][4] |

| Molecular Weight | 156.22 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fruity | [1] |

| Boiling Point | 90 °C at 22 mmHg | [5][6] |

Spectroscopic Profile

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum of Ethyl (2E)-5-methylhex-2-enoate is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of the α,β-unsaturation significantly influences the chemical shifts of the vinylic protons.

Expected ¹H NMR (CDCl₃) Chemical Shifts and Coupling Constants:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~6.8 | dt | J = 15.6 (trans), 7.0 |

| H-3 | ~5.8 | dt | J = 15.6 (trans), 1.5 |

| Ethyl -CH₂- | ~4.2 | q | J = 7.1 |

| H-4 | ~2.1 | t | J = 7.5 |

| H-5 | ~1.8 | m | |

| Isobutyl -CH₃ | ~0.9 | d | J = 6.6 |

| Ethyl -CH₃ | ~1.3 | t | J = 7.1 |

Rationale behind the assignments: The downfield shifts of H-2 and H-3 are characteristic of vinylic protons in an α,β-unsaturated ester system, with the large coupling constant (~15.6 Hz) confirming the (E)- or trans-configuration. The quartet and triplet of the ethyl ester group are standard features. The remaining signals correspond to the isobutyl portion of the molecule.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton. The key signals to identify are the carbonyl carbon of the ester and the two sp² hybridized carbons of the double bond.

Expected ¹³C NMR (CDCl₃) Chemical Shifts:

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~166 |

| C-3 | ~148 |

| C-2 | ~121 |

| Ethyl -CH₂- | ~60 |

| C-4 | ~41 |

| C-5 | ~28 |

| Isobutyl -CH₃ | ~22 |

| Ethyl -CH₃ | ~14 |

Rationale behind the assignments: The carbonyl carbon is significantly deshielded, appearing at the lowest field. The vinylic carbons (C-2 and C-3) are in the typical range for α,β-unsaturated esters. The remaining aliphatic carbons are found at higher fields.

Infrared (IR) Spectroscopy

The IR spectrum is a rapid method for identifying key functional groups. For Ethyl (2E)-5-methylhex-2-enoate, the most prominent absorption bands will be from the carbonyl group and the carbon-carbon double bond.

Expected Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (ester) | ~1720 | Strong |

| C=C (alkene) | ~1650 | Medium |

| C-H (sp²) | ~3030 | Medium |

| C-H (sp³) | 2850-2960 | Strong |

| C-O (ester) | 1150-1250 | Strong |

Rationale behind the assignments: The strong absorption around 1720 cm⁻¹ is indicative of the ester carbonyl group. The C=C double bond in conjugation with the carbonyl typically appears around 1650 cm⁻¹. The C-H stretches above 3000 cm⁻¹ confirm the presence of vinylic hydrogens, while the strong absorptions below 3000 cm⁻¹ are from the aliphatic C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Ethyl (2E)-5-methylhex-2-enoate, the molecular ion peak (M⁺) is expected at m/z 156.

Expected Key Fragments in the Mass Spectrum:

| m/z | Fragment |

| 156 | [M]⁺ |

| 111 | [M - OCH₂CH₃]⁺ |

| 83 | [M - COOCH₂CH₃]⁺ |

| 57 | [C₄H₉]⁺ (isobutyl fragment) |

| 43 | [C₃H₇]⁺ |

| 29 | [CH₂CH₃]⁺ |

Rationale behind the fragmentation: The molecular ion peak confirms the molecular weight. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the entire ester group (-COOCH₂CH₃). The isobutyl fragment is also expected to be a stable and therefore prominent peak.

Synthesis Protocol: The Horner-Wadsworth-Emmons Reaction

A reliable and stereoselective method for the synthesis of (E)-α,β-unsaturated esters such as Ethyl (2E)-5-methylhex-2-enoate is the Horner-Wadsworth-Emmons (HWE) reaction.[2][7][8] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde, in this case, isovaleraldehyde. The HWE reaction is favored for its high yield, stereoselectivity towards the (E)-isomer, and the ease of removal of the phosphate byproduct.[8][9]

Reaction Scheme

Caption: Horner-Wadsworth-Emmons synthesis of Ethyl (2E)-5-methylhex-2-enoate.

Step-by-Step Methodology

-

Preparation of the Phosphonate Ylide:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise via the dropping funnel to the stirred suspension under a nitrogen atmosphere.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the phosphonate ylide.

-

-

Reaction with Isovaleraldehyde:

-

Cool the solution of the phosphonate ylide back to 0 °C.

-

Add isovaleraldehyde (1.05 equivalents) dropwise to the reaction mixture.

-

After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl (2E)-5-methylhex-2-enoate.

-

Chemical Reactivity

As an α,β-unsaturated ester, Ethyl (2E)-5-methylhex-2-enoate exhibits reactivity at several sites: the carbonyl group, the α-carbon, the β-carbon, and the double bond.

-

1,4-Conjugate Addition (Michael Addition): The electron-withdrawing nature of the ester group makes the β-carbon electrophilic and susceptible to attack by nucleophiles. This is a common reaction for α,β-unsaturated carbonyl compounds.

-

1,2-Addition to the Carbonyl Group: Strong, hard nucleophiles such as Grignard reagents can add directly to the carbonyl carbon.

-

Electrophilic Addition to the Double Bond: While the double bond is electron-deficient, it can still undergo electrophilic addition reactions, although it is generally less reactive than an isolated alkene.

-

Reduction: The double bond and the ester can be reduced using various reducing agents. For example, catalytic hydrogenation can reduce the double bond, while strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the double bond and the ester to an alcohol.

-

Diels-Alder Reaction: The electron-deficient double bond can act as a dienophile in Diels-Alder reactions with electron-rich dienes.

Safety and Handling

-

General Hazards: This class of compounds can be irritants to the skin, eyes, and respiratory tract.[10] They are also often flammable liquids.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[11][12]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[11] Keep away from heat, sparks, and open flames.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications

The primary application of Ethyl (2E)-5-methylhex-2-enoate is in the fragrance and flavor industry , where its fruity aroma is utilized in various formulations.[1] In synthetic organic chemistry , it serves as a versatile building block for the synthesis of more complex molecules due to its multiple reactive sites.

Conclusion

Ethyl (2E)-5-methylhex-2-enoate is a valuable compound with well-defined chemical and physical properties. Its synthesis via the Horner-Wadsworth-Emmons reaction is a robust and stereoselective method. A thorough understanding of its spectroscopic characteristics is essential for its unambiguous identification. Adherence to appropriate safety protocols is crucial when handling this and similar α,β-unsaturated esters. This guide provides the foundational knowledge for the effective and safe utilization of Ethyl (2E)-5-methylhex-2-enoate in research and development.

References

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]

-

BuyersGuideChem. Ethyl 5-methylhex-2-enoate | 2351-89-5. Available from: [Link]

-

Chemguide. fragmentation patterns in the mass spectra of organic compounds. Available from: [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]

-

Pharmaffiliates. 5-Methyl-2-hex-2-enoic Acid Ethyl Ester. Available from: [Link]

-

PubChem. Ethyl 5-methylhexanoate. Available from: [Link]

-

NUTS. Data Tables (DT) in NUTS: Publication Listings of NMR Data. Available from: [Link]

-

Chemguide. interpreting C-13 NMR spectra. Available from: [Link]

-

CATO Research Chemical Inc. SAFETY DATA SHEETS. Available from: [Link]

Sources

- 1. Mass Spectrometry [www2.chemistry.msu.edu]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Ethyl 5-methylhexanoate [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Wittig-Horner Reaction [organic-chemistry.org]

- 9. Ethyl 5-methylhexanoate | C9H18O2 | CID 234290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. zycz.cato-chem.com [zycz.cato-chem.com]

An In-depth Technical Guide to the Synthesis of (E)-5-Methylhex-2-enoic Acid Ethyl Ester

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to (E)-5-Methylhex-2-enoic acid ethyl ester, a valuable α,β-unsaturated ester with applications in the synthesis of fine chemicals and pharmaceutical intermediates. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the mechanistic details, stereochemical control, and practical execution of the most effective synthetic strategies, with a primary focus on the Horner-Wadsworth-Emmons reaction. Alternative methodologies, including the Julia-Kocienski olefination and Knoevenagel condensation, are also discussed and compared. The guide includes detailed, step-by-step experimental protocols, purification techniques, and comprehensive characterization data to ensure scientific integrity and reproducibility.

Introduction: The Significance of (E)-α,β-Unsaturated Esters

α,β-Unsaturated esters are a pivotal class of organic compounds, serving as versatile building blocks in a myriad of synthetic transformations. Their conjugated system imparts unique reactivity, making them susceptible to nucleophilic conjugate addition, cycloaddition reactions, and various reduction and oxidation processes. The (E)-isomer of 5-methylhex-2-enoic acid ethyl ester, in particular, is a key intermediate in the synthesis of complex molecules, where the stereochemistry of the double bond is crucial for the desired biological activity or material properties.

The synthesis of α,β-unsaturated esters with high stereoselectivity is a fundamental challenge in organic chemistry. The ability to selectively generate the (E)-isomer is paramount for applications where the geometric configuration dictates the final product's efficacy and safety. This guide will explore the most reliable and efficient methods to achieve this stereochemical control.

The Horner-Wadsworth-Emmons Reaction: A Superior Pathway to (E)-Alkenes

The Horner-Wadsworth-Emmons (HWE) reaction stands as the preeminent method for the synthesis of α,β-unsaturated esters, particularly for achieving high (E)-selectivity.[1][2][3] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.

Mechanistic Insights and Stereochemical Control

The HWE reaction's preference for the (E)-isomer is a direct consequence of its reaction mechanism.[2][4] The key steps are as follows:

-

Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate ester (triethyl phosphonoacetate in this case), generating a resonance-stabilized carbanion.

-

Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the aldehyde (isovaleraldehyde), forming a tetrahedral intermediate.

-

Oxaphosphetane Formation: The intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.

-

Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble phosphate byproduct.

The high (E)-selectivity arises from the thermodynamic stability of the intermediates. The anti-conformation of the betaine intermediate, which leads to the (E)-alkene, is sterically favored over the syn-conformation that would produce the (Z)-alkene. This energetic preference translates into a higher proportion of the (E)-isomer in the final product mixture.

Caption: Horner-Wadsworth-Emmons reaction mechanism.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of (E)-5-Methylhex-2-enoic acid ethyl ester via the Horner-Wadsworth-Emmons reaction.

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Isovaleraldehyde (3-methylbutanal)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or diethyl ether for extraction

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.0 eq) under a nitrogen atmosphere. Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.

-

Carbanion Formation: Triethyl phosphonoacetate (1.0 eq) is dissolved in anhydrous THF and added dropwise to the stirred suspension of sodium hydride over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the phosphonate carbanion.

-

Aldehyde Addition: The reaction mixture is cooled back to 0 °C, and a solution of isovaleraldehyde (1.0 eq) in anhydrous THF is added dropwise over 30 minutes.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[1] The aqueous layer is extracted with dichloromethane or diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.[1]

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (E)-5-Methylhex-2-enoic acid ethyl ester.

Caption: Experimental workflow for HWE synthesis.

Alternative Synthetic Strategies

While the Horner-Wadsworth-Emmons reaction is the preferred method, other olefination reactions can also be employed for the synthesis of α,β-unsaturated esters.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful tool for the stereoselective synthesis of alkenes, often favoring the (E)-isomer. This reaction involves the coupling of a heteroaromatic sulfone with an aldehyde. The reaction proceeds under mild conditions and exhibits a broad substrate scope.[5]

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a weak base.[6] For the synthesis of (E)-5-Methylhex-2-enoic acid ethyl ester, isovaleraldehyde could be reacted with a malonic ester derivative. However, this method may offer less stereocontrol compared to the HWE reaction.

Comparative Analysis of Synthetic Pathways

| Method | Stereoselectivity | Reagent Availability | Byproduct | Reaction Conditions |

| Horner-Wadsworth-Emmons | High (E)-selectivity[2] | Readily available | Water-soluble phosphate[2] | Mild to moderate |

| Julia-Kocienski Olefination | High (E)-selectivity[5] | Requires synthesis of specific sulfones | Gaseous SO₂ and a salt | Mild |

| Knoevenagel Condensation | Variable, often requires optimization | Readily available | Water | Mild to moderate |

Characterization of (E)-5-Methylhex-2-enoic Acid Ethyl Ester

Accurate characterization of the final product is essential to confirm its identity, purity, and stereochemistry.

| Property | Value |

| Molecular Formula | C₉H₁₆O₂[7] |

| Molecular Weight | 156.22 g/mol [7] |

| Boiling Point | 90 °C at 22 mmHg[7] |

| Appearance | Colorless oil |

Spectroscopic Data (Predicted and based on similar compounds):

-

¹H NMR (CDCl₃, 400 MHz): δ 6.95 (dt, J = 15.6, 7.0 Hz, 1H), 5.80 (dt, J = 15.6, 1.5 Hz, 1H), 4.18 (q, J = 7.1 Hz, 2H), 2.15 (m, 2H), 1.75 (m, 1H), 1.28 (t, J = 7.1 Hz, 3H), 0.92 (d, J = 6.6 Hz, 6H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 166.5, 149.0, 121.5, 60.2, 42.1, 28.3, 22.4, 14.3.

-

IR (neat, cm⁻¹): ~2960, 1720 (C=O), 1650 (C=C), 1170.

-

Mass Spectrometry (EI): m/z (%) = 156 (M⁺), 111, 83, 55.

Conclusion

This technical guide has detailed the synthesis of (E)-5-Methylhex-2-enoic acid ethyl ester, with a strong emphasis on the highly efficient and stereoselective Horner-Wadsworth-Emmons reaction. The provided mechanistic insights, detailed experimental protocol, and comparative analysis of alternative methods offer a comprehensive resource for researchers in organic synthesis and drug development. The inclusion of detailed characterization data provides a self-validating framework for the successful and reproducible synthesis of this important α,β-unsaturated ester.

References

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. Available at: [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]

-

CONICET Digital. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Available at: [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]

-

PubChem. ethyl (E)-2-acetyl-5-methylhex-2-enoate. Available at: [Link]

-

BuyersGuideChem. Ethyl 5-methylhex-2-enoate. Available at: [Link]

-

Organic Syntheses. PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Available at: [Link]

-

CDN. CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. Available at: [Link]

-

ResearchGate. Synthesis of Ethyl (2E)-5-Phenylpent-2-en-4-ynoate. Available at: [Link]

-

PubChem. (E)-Ethyl 2-Cyano-5-methyl-2-hexenoate. Available at: [Link]

-

PubChem. ethyl (E)-5-phenylpent-2-enoate. Available at: [Link]

-

PubChem. Ethyl 3-methylhex-2-enoate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. ethyl (E)-2-acetyl-5-methylhex-2-enoate | C11H18O3 | CID 12452835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

Physical and chemical properties of ethyl 5-methyl-2-hexenoate

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl 5-methyl-2-hexenoate (CAS No: 2351-89-5), a notable unsaturated ester. The document is structured to serve researchers, scientists, and professionals in drug development by detailing its molecular characteristics, physicochemical parameters, and chemical reactivity. Furthermore, this guide explores established synthesis methodologies, potential applications within the pharmaceutical and chemical industries, and essential safety and handling protocols. By integrating theoretical knowledge with practical insights, this guide aims to be an authoritative resource for the scientific community.

Introduction

Ethyl 5-methyl-2-hexenoate is an organic compound classified as an unsaturated ester. Its structure, featuring both a double bond and an ester functional group, imparts a unique combination of reactivity and physical properties. While not as extensively documented as some common esters, its utility as a building block in organic synthesis and its potential applications in various industries, including flavor, fragrance, and pharmaceuticals, make it a compound of significant interest. This guide synthesizes available data to provide a detailed technical profile of this molecule.

Molecular and Physicochemical Properties

The fundamental properties of ethyl 5-methyl-2-hexenoate are summarized below. These parameters are critical for its handling, application in reactions, and for analytical characterization.

Molecular Structure and Identifiers

The structural representation of ethyl 5-methyl-2-hexenoate is crucial for understanding its chemical behavior.

Caption: Chemical structure of ethyl 5-methyl-2-hexenoate.

| Identifier | Value |

| IUPAC Name | ethyl 5-methylhex-2-enoate |

| CAS Number | 2351-89-5[1] |

| Molecular Formula | C9H16O2[1] |

| Molecular Weight | 156.22 g/mol [1][2] |

| Canonical SMILES | CCOC(=O)C=CCC(C)C |

| InChI | InChI=1S/C9H16O2/c1-4-11-9(10)6-5-7-8(2)3/h5-6,8H,4,7H2,1-3H3 |

Physical Properties

The physical state and constants of ethyl 5-methyl-2-hexenoate are presented in the following table. For context, properties of structurally similar esters are also included, as specific experimental data for the target compound is limited.

| Property | Value for Ethyl 5-Methyl-2-hexenoate | Notes and Comparative Data |

| Appearance | Colorless liquid (estimated) | Esters of similar molecular weight are typically colorless liquids. |

| Odor | Fruity (estimated) | Many medium-chain esters possess fruity or floral scents and are used in the flavor and fragrance industry.[3] |

| Boiling Point | 90 °C at 22 mmHg[1][4] | For comparison, methyl (E)-2-hexenoate has a boiling point of 168-170 °C at 760 mmHg.[5] |

| Density | 0.9936 g/cm³[4] | The density of methyl 2-hexenoate is reported to be between 0.911 and 0.916 g/cm³ at 25 °C.[6] |

| Refractive Index | Not available | For methyl 2-hexenoate, the refractive index is reported to be between 1.432 and 1.438 at 20 °C.[6] |

| Solubility | Insoluble in water; soluble in alcohol (inferred) | Esters are generally soluble in organic solvents and have limited solubility in water.[3] |

Chemical Properties and Reactivity

The chemical behavior of ethyl 5-methyl-2-hexenoate is dictated by its ester and alkene functional groups.

Ester Group Reactivity

The ester functional group is susceptible to nucleophilic acyl substitution.

-

Hydrolysis: In the presence of an acid or base catalyst, ethyl 5-methyl-2-hexenoate can be hydrolyzed to 5-methyl-2-hexenoic acid and ethanol. Basic hydrolysis (saponification) is irreversible, while acid-catalyzed hydrolysis is an equilibrium process.

-

Transesterification: Reaction with another alcohol in the presence of a catalyst will lead to an exchange of the alkoxy group. This is a common industrial reaction for modifying the properties of esters.[3]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to yield two alcohols: 5-methyl-2-hexen-1-ol and ethanol.

-

Grignard Reaction: Reaction with Grignard reagents (R-MgX) will lead to the formation of tertiary alcohols.

Alkene Group Reactivity

The carbon-carbon double bond at the 2-position is an electron-rich site, making it susceptible to electrophilic addition reactions.

-

Hydrogenation: Catalytic hydrogenation (e.g., with H2 over a Pd, Pt, or Ni catalyst) will reduce the double bond to yield ethyl 5-methylhexanoate.

-

Halogenation: Addition of halogens (e.g., Br2, Cl2) across the double bond will result in the corresponding dihalo-ester.

-

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) will proceed according to Markovnikov's rule, with the hydrogen adding to the carbon with more hydrogen substituents.

-

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) will form an epoxide.

Caption: Key reaction pathways for ethyl 5-methyl-2-hexenoate.

Synthesis Methodologies

The synthesis of ethyl 5-methyl-2-hexenoate can be achieved through several established organic chemistry routes. A common and direct method is the Fischer esterification of the corresponding carboxylic acid.

Fischer Esterification

This acid-catalyzed esterification is a standard method for producing esters.

Reaction: 5-methyl-2-hexenoic acid + Ethanol ⇌ Ethyl 5-methyl-2-hexenoate + Water

Protocol:

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1 equivalent of 5-methyl-2-hexenoic acid with an excess of absolute ethanol (typically 3-5 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH), to the mixture.

-

Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO4 or Na2SO4), and filter. The solvent is then removed under reduced pressure, and the crude product can be purified by distillation.

Caption: Workflow for the Fischer esterification synthesis.

Applications in Research and Drug Development

While specific applications of ethyl 5-methyl-2-hexenoate in drug development are not widely reported, its structural motifs suggest potential utility.

-

As a Chemical Intermediate: Its bifunctional nature (ester and alkene) makes it a versatile intermediate for the synthesis of more complex molecules. It can be a precursor for various pharmaceuticals and agrochemicals.[3]

-

In Flavor and Fragrance: Many related esters are used as flavoring and fragrance agents.[3] This suggests potential applications in the formulation of palatable drug products.

-

In Material Science: Esters are also utilized in the production of plasticizers and coatings, indicating a broader industrial relevance.[3]

The development of novel synthetic routes and a deeper understanding of its biological activity could open up new avenues for its application in medicinal chemistry.

Safety and Handling

GHS Hazard Classification (Inferred)

The following classifications are based on data for methyl 5-methyl-2-hexenoate and should be considered as a guideline.[7]

-

Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)[7]

-

Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)[7]

-

Serious Eye Damage/Eye Irritation: Category 2 (H319: Causes serious eye irritation)[7]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (H335: May cause respiratory irritation)[7]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.

-

Fire Safety: Keep away from open flames, sparks, and hot surfaces. Use explosion-proof electrical equipment.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations. Avoid release into the environment.

Conclusion

Ethyl 5-methyl-2-hexenoate is a compound with interesting chemical features and potential for broader application. This guide has consolidated the available information on its physical and chemical properties, synthesis, and safety considerations. While there are gaps in the existing literature, particularly concerning its biological activity and specific applications in drug development, the data presented here provides a solid foundation for researchers and scientists working with this and related unsaturated esters. Further investigation into this molecule is warranted to fully explore its potential.

References

-

The Good Scents Company. (n.d.). methyl (E)-2-hexenoate, 13894-63-8. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 234290, Ethyl 5-methylhexanoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 2-hexenoate, 2396-77-2. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5702852, Methyl 5-methyl-2-hexenoate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl (2E)-2-acetyl-5-methyl-2-hexenoate. Retrieved from [Link]

-

MDPI. (2023). Genetic Modulation of ATF1 in Saccharomyces cerevisiae for Enhanced Acetate Ester Production and Flavor Profile in a Sour Meat Model System. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). ethyl 5-methyl-5-hexen-2-ynoate. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). Ethyl 5-methylhex-2-enoate | C9H16O2. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5358941, (E)-Ethyl 2-Cyano-5-methyl-2-hexenoate. Retrieved from [Link]

- Google Patents. (n.d.). US6033551A - Synthesis of metal 2-ethylhexanoates.

-

Odinity. (2013). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 2-ethyl hexanoate, 816-19-3. Retrieved from [Link]

Sources

- 1. Ethyl 5-methylhex-2-enoate | C9H16O2 - BuyersGuideChem [buyersguidechem.com]

- 2. Page loading... [guidechem.com]

- 3. Buy Methyl 2-ethylhexanoate, (S)- | 143005-67-8 [smolecule.com]

- 4. 5-Methyl-2-hex-2-enoic Acid Ethyl Ester | 2351-89-5 [chemicalbook.com]

- 5. methyl (E)-2-hexenoate, 13894-63-8 [thegoodscentscompany.com]

- 6. methyl 2-hexenoate, 2396-77-2 [thegoodscentscompany.com]

- 7. Methyl 5-methyl-2-hexenoate | C8H14O2 | CID 5702852 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hexenoic acid, 5-methyl-, ethyl ester (CAS 2351-89-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Hexenoic acid, 5-methyl-, ethyl ester, a molecule with potential applications in the flavor, fragrance, and broader chemical industries. While specific literature on this compound is limited, this document synthesizes available data, draws logical inferences from structurally related analogs, and outlines robust methodologies for its synthesis, characterization, and analysis.

Molecular and Physicochemical Profile

2-Hexenoic acid, 5-methyl-, ethyl ester is an unsaturated aliphatic ester. Its core structure consists of a six-carbon chain with a methyl branch at the 5-position and a carbon-carbon double bond at the 2-position, esterified with an ethyl group. The IUPAC name for this compound is ethyl (E)-5-methylhex-2-enoate, indicating the trans configuration of the double bond, which is the more stable isomer.

Table 1: Chemical and Physical Properties

| Property | Value | Source/Rationale |

| CAS Number | 2351-89-5 | [1] |

| Molecular Formula | C₉H₁₆O₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| Synonyms | 5-methyl-2-hexenoic acid ethyl ester, ethyl 5-methylhex-2-enoate | [1] |

| Boiling Point | 90 °C at 22 mmHg | [1] |

| Specific Gravity | ~0.911 - 0.916 @ 25 °C | Inferred from methyl (E)-2-hexenoate[2] |

| Refractive Index | ~1.432 - 1.438 @ 20 °C | Inferred from methyl (E)-2-hexenoate[2] |

| Flash Point | ~40.56 °C | Inferred from methyl (E)-2-hexenoate[2] |

| Solubility | Very slightly soluble in water; soluble in alcohol and oils | Inferred from analogous esters[3] |

Note: Some physical properties are inferred from structurally similar compounds due to a lack of specific experimental data for 2-Hexenoic acid, 5-methyl-, ethyl ester.

Synthesis and Purification

The logical precursors for this synthesis are isovaleraldehyde (3-methylbutanal) and triethyl phosphonoacetate . The HWE reaction involves the deprotonation of the phosphonate ester to form a stabilized carbanion, which then reacts with the aldehyde. The subsequent elimination of the diethyl phosphate byproduct drives the formation of the desired alkene.

Proposed Synthesis Workflow: Horner-Wadsworth-Emmons Reaction

Caption: Proposed Horner-Wadsworth-Emmons synthesis workflow.

Detailed Experimental Protocol (Proposed)

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq.) as a 60% dispersion in mineral oil. Wash the NaH with dry hexanes to remove the oil, then suspend it in anhydrous tetrahydrofuran (THF).

-

Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.0 eq.) dropwise via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the phosphonate ylide is indicated by the cessation of hydrogen gas evolution.

-

Reaction: Cool the ylide solution back to 0 °C. Add a solution of isovaleraldehyde (1.0 eq.) in dry THF dropwise over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Isolation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation, taking advantage of its reported boiling point of 90 °C at 22 mmHg.[1] Alternatively, for higher purity, flash column chromatography on silica gel using a hexane/ethyl acetate gradient can be employed.

Characterization and Analysis

Unambiguous characterization of the synthesized 2-Hexenoic acid, 5-methyl-, ethyl ester requires a combination of spectroscopic techniques and chromatographic analysis.

Spectroscopic Analysis

While experimental spectra for the target compound are not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals and Features | Rationale |

| ¹H NMR | δ ~6.9 ppm (dt, 1H, H-3), δ ~5.8 ppm (d, 1H, H-2), δ ~4.2 ppm (q, 2H, O-CH₂), δ ~2.2 ppm (t, 2H, H-4), δ ~1.7 ppm (m, 1H, H-5), δ ~1.2 ppm (t, 3H, O-CH₂-CH₃), δ ~0.9 ppm (d, 6H, C(CH₃)₂) | The vinyl protons (H-2 and H-3) will be in the characteristic downfield region for α,β-unsaturated esters, with a large coupling constant (~15-16 Hz) indicating the (E)-configuration. The ethyl ester and the isobutyl group will show their typical splitting patterns and integrations. |

| ¹³C NMR | δ ~166 ppm (C=O), δ ~145 ppm (C-3), δ ~125 ppm (C-2), δ ~60 ppm (O-CH₂), δ ~42 ppm (C-4), δ ~28 ppm (C-5), δ ~22 ppm (C(CH₃)₂), δ ~14 ppm (O-CH₂-CH₃) | The carbonyl carbon will be the most downfield signal. The two sp² carbons of the double bond will appear in the typical alkene region. The remaining sp³ carbons of the ethyl and isobutyl groups will be in the upfield region. |

| IR | ~1720-1730 cm⁻¹ (C=O stretch, strong), ~1650 cm⁻¹ (C=C stretch, medium), ~1150-1250 cm⁻¹ (C-O stretch, strong) | The ester carbonyl stretch is a very strong and characteristic absorption. The C=C double bond stretch will also be present, and the strong C-O stretch is indicative of the ester functionality.[4] |

| Mass Spec. | Molecular Ion (M⁺) at m/z = 156. Key fragments would likely include loss of the ethoxy group (-OC₂H₅, m/z = 111), loss of the ethyl group (-C₂H₅, m/z = 127), and fragments corresponding to the isobutyl group. | Electron impact ionization would produce a clear molecular ion peak. Fragmentation patterns would be consistent with McLafferty rearrangement and cleavage at the ester and alkyl functionalities. |

Chromatographic Analysis

Gas chromatography-mass spectrometry (GC-MS) is the ideal method for the analysis of this volatile ester. It allows for the separation of the compound from any impurities and provides mass spectral data for identification.

Caption: Standard Gas Chromatography-Mass Spectrometry workflow.

A typical GC-MS protocol would involve:

-

Column: A non-polar capillary column such as an HP-5MS (30 m x 0.25 mm x 0.25 µm).[5]

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector at a temperature of ~250 °C.

-

Oven Program: A temperature ramp starting from ~50 °C to ~280 °C to ensure separation of volatile impurities and the main product.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

The identity of the compound would be confirmed by matching its retention time and mass spectrum with a synthesized standard.

Applications and Biological Relevance

Flavor and Fragrance Industry

Based on the organoleptic properties of structurally similar compounds, 2-Hexenoic acid, 5-methyl-, ethyl ester is anticipated to possess a fruity aroma. Esters like ethyl hexanoate contribute fruity and creamy flavors to fermented foods.[5] Methyl 2-hexenoate is also a known flavoring agent with a fruity profile.[3] This suggests that the title compound could be a valuable component in the formulation of artificial fruit flavors, particularly for apple, pineapple, or other tropical fruit notes. Its branched-chain structure may impart a unique complexity and character compared to its linear analogs.

Potential in Drug Development and as a Biomarker

While there is no direct evidence of pharmaceutical applications for this specific molecule, the α,β-unsaturated ester moiety is a Michael acceptor and can be a pharmacophore in certain drug classes. However, this reactivity also raises potential toxicological concerns.

Interestingly, a related compound, (E)-ethyl 2-hexenoate, has been identified as a potential volatile organic marker (VOM) in the urinary volatilomic signature for the non-invasive detection of certain cancers.[6] This highlights the potential for esters of this class to be involved in or be indicators of metabolic processes relevant to disease states. Further research would be needed to investigate if 2-Hexenoic acid, 5-methyl-, ethyl ester has any similar biomarker potential.

Safety and Handling

No specific toxicological data for 2-Hexenoic acid, 5-methyl-, ethyl ester is available. However, based on the GHS classification of its saturated analog, ethyl 5-methylhexanoate (CAS 10236-10-9), the following hazards should be assumed[7]:

-

Flammable liquid and vapor (GHS Category 3).

-

Causes skin irritation (GHS Category 2).

-

Causes serious eye irritation (GHS Category 2A).

-

May cause respiratory irritation (GHS Category 3).

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Keep away from heat, sparks, and open flames.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid breathing vapors.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

-

The Good Scents Company. (n.d.). methyl (E)-2-hexenoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-methylhexanoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-methyl-2-hexenoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl hexanoate. Retrieved from [Link]

-

Shang, Y., et al. (2023). Genetic Modulation of ATF1 in Saccharomyces cerevisiae for Enhanced Acetate Ester Production and Flavor Profile in a Sour Meat Model System. Foods, 12(15), 2891. [Link]

- Michael. (2026, January 20). The Complete Mango Flavor Playbook. Substack.

-

BuyersGuideChem. (n.d.). Ethyl 5-methylhex-2-enoate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl (2E)-2-acetyl-5-methyl-2-hexenoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-hexenoate. Retrieved from [Link]

-

PubChem. (n.d.). (E)-Ethyl 2-Cyano-5-methyl-2-hexenoate. Retrieved from [Link]

-

Adnani, A., et al. (2011). Optimization of enzymatic synthesis of ethyl hexanoate in a solvent free system using response surface methodology (RSM). ResearchGate. [Link]

-

Vedantu. (n.d.). Draw the IR spectrum for Methyl hexanoate and briefly give the rationale. Retrieved from [Link]

-

Silva, C. L., et al. (2023). Urinary Volatilomic Signatures for Non-Invasive Detection of Lung Cancer: A HS-SPME/GC-MS Proof-of-Concept Study. MDPI. [Link]

-

The Good Scents Company. (n.d.). ethyl 5-methyl hexanoate. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of metal 2-ethylhexanoates.

-

ResearchGate. (2025, August 7). ChemInform Abstract: Metal 2-Ethylhexanoates and Related Compounds as Useful Precursors in Materials Science. Retrieved from [Link]

Sources

- 1. Ethyl 5-methylhex-2-enoate | C9H16O2 - BuyersGuideChem [buyersguidechem.com]

- 2. methyl (E)-2-hexenoate, 13894-63-8 [thegoodscentscompany.com]

- 3. Methyl 2-hexenoate | C7H12O2 | CID 61310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. homework.study.com [homework.study.com]

- 5. Genetic Modulation of ATF1 in Saccharomyces cerevisiae for Enhanced Acetate Ester Production and Flavor Profile in a Sour Meat Model System | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Ethyl 5-methylhexanoate | C9H18O2 | CID 234290 - PubChem [pubchem.ncbi.nlm.nih.gov]

A-to-Z Guide to the Synthesis of Ethyl 5-methyl-2-hexenoate: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of ethyl 5-methyl-2-hexenoate, an α,β-unsaturated ester, from 5-methyl-2-hexenoic acid and ethanol. Primarily focusing on the robust and widely applicable Fischer-Speier esterification, this document elucidates the underlying chemical principles, provides a detailed experimental protocol, and discusses critical process considerations. Alternative synthetic strategies are also reviewed to offer a comprehensive perspective for researchers and drug development professionals. The guide is structured to bridge theoretical knowledge with practical, field-proven insights, ensuring a self-validating approach to the described protocols.

Introduction: The Significance of α,β-Unsaturated Esters

α,β-Unsaturated esters, such as ethyl 5-methyl-2-hexenoate, are valuable structural motifs in organic chemistry. Their conjugated system imparts unique reactivity, making them versatile intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The ethyl 5-methyl-2-hexenoate structure, specifically, can be found as a key fragment in various natural products and pharmacologically active compounds.

The direct esterification of a carboxylic acid with an alcohol remains one of the most fundamental and atom-economical methods for synthesizing these esters. This guide will focus on the Fischer-Speier esterification, a classic acid-catalyzed reaction, as the primary route for preparing ethyl 5-methyl-2-hexenoate.

Theoretical Foundations: The Fischer-Speier Esterification

The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to produce an ester and water.[1][2] The reaction's success hinges on understanding its mechanism and manipulating the equilibrium to favor product formation.

Reaction Mechanism

The mechanism involves several key reversible steps, initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., sulfuric acid)[1][3][4]. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (ethanol). A series of proton transfers follows, leading to the formation of a tetrahedral intermediate.[2][4] This intermediate then eliminates a molecule of water, a good leaving group, to form the protonated ester. Finally, deprotonation yields the final ester product and regenerates the acid catalyst.[1][4] The entire process can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1]

Caption: Fischer-Speier Esterification Mechanism.

Driving the Equilibrium

According to Le Châtelier's principle, the equilibrium can be shifted toward the products by either using a large excess of one of the reactants or by removing one of the products as it is formed.[1][5] In the synthesis of ethyl 5-methyl-2-hexenoate:

-

Excess Reactant: Ethanol is an inexpensive and relatively low-boiling solvent. Therefore, it is often used in large excess to serve as both the nucleophile and the reaction solvent, driving the equilibrium towards the ester.[2][5]

-

Water Removal: For higher yields, especially in larger-scale syntheses, the water produced can be removed azeotropically using a Dean-Stark apparatus with a suitable solvent like toluene.[1][2][6]

Experimental Protocol: Synthesis of Ethyl 5-methyl-2-hexenoate

This section provides a detailed, step-by-step methodology for the synthesis of ethyl 5-methyl-2-hexenoate via Fischer-Speier esterification.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 5-Methyl-2-hexenoic acid | ≥98% | Sigma-Aldrich | Limiting reagent |

| Ethanol (absolute) | Anhydrous, ≥99.5% | Fisher Scientific | Used as reagent and solvent |

| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | VWR | Catalyst, highly corrosive |

| Diethyl Ether | Anhydrous | EMD Millipore | Extraction solvent |

| Saturated Sodium Bicarbonate | ACS Reagent | J.T. Baker | For neutralizing the acid catalyst |

| Brine (Saturated NaCl solution) | ACS Reagent | LabChem | For washing the organic layer |

| Anhydrous Magnesium Sulfate | ACS Reagent | Acros Organics | Drying agent |

| Round-bottom flask | - | - | Reaction vessel |

| Reflux condenser | - | - | To prevent loss of volatile reagents/solvent |

| Magnetic stirrer and stir bar | - | - | For homogeneous mixing |

| Heating mantle | - | - | Heat source |

| Separatory funnel | - | - | For liquid-liquid extraction |

| Rotary evaporator | - | - | For solvent removal |

| Vacuum distillation apparatus | - | - | For final product purification |

Experimental Workflow

Caption: Experimental workflow for synthesis.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 12.8 g (0.1 mol) of 5-methyl-2-hexenoic acid in 100 mL of absolute ethanol.

-

Catalyst Addition: While stirring, carefully add 1 mL of concentrated sulfuric acid dropwise to the solution. Caution: This addition is exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 80-90°C) using a heating mantle. Continue refluxing for 4-6 hours.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting carboxylic acid.

-

Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a separatory funnel containing 150 mL of a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution (effervescence) will occur.

-

Workup - Extraction: Extract the aqueous layer three times with 50 mL portions of diethyl ether. Combine the organic extracts.

-

Workup - Washing: Wash the combined organic layer with 50 mL of brine to remove residual water-soluble impurities.[6]

-

Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]

-

Purification: The resulting crude oil is purified by vacuum distillation to yield ethyl 5-methyl-2-hexenoate as a clear liquid.

Expected Results and Characterization

| Parameter | Expected Value |

| Yield | 75-85% |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Dependent on pressure (vacuum distillation) |

| ¹H NMR | Signals corresponding to the ethyl ester and the 5-methyl-2-hexenyl backbone |

| IR Spectroscopy | Strong C=O stretch (~1720 cm⁻¹), C=C stretch (~1650 cm⁻¹) |

Alternative Synthetic Strategies

While Fischer esterification is cost-effective and robust, certain substrates may be sensitive to strong acid and high temperatures. In such cases, milder methods are preferable.

Steglich Esterification

For acid-sensitive substrates, the Steglich esterification is an excellent alternative.[2][7] This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[8][9] The reaction proceeds at room temperature and is highly efficient, though it is more expensive and generates a dicyclohexylurea (DCU) byproduct that must be filtered off.[9]

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[8] This intermediate is then attacked by the alcohol to form the ester and the insoluble DCU.[8]

Acyl Chloride Formation

Another common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7] The resulting acyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine, to yield the ester. This is a high-yield, two-step process but involves handling corrosive and moisture-sensitive reagents.

Safety and Hazard Considerations

-

Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe chemical and thermal burns upon contact.[10][11] It is also a strong dehydrating agent. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]

-

Ethanol and Diethyl Ether: Both are highly flammable liquids. Ensure that all heating is done using a heating mantle or water bath, and there are no open flames or spark sources in the vicinity.

-

Pressure: Never heat a closed system. The reflux setup must be open to the atmosphere (e.g., via the top of the condenser).

Conclusion

The synthesis of ethyl 5-methyl-2-hexenoate from 5-methyl-2-hexenoic acid and ethanol is most efficiently and economically achieved through the Fischer-Speier esterification. By understanding the reaction mechanism and leveraging Le Châtelier's principle through the use of excess ethanol, high yields of the desired α,β-unsaturated ester can be reliably obtained. For substrates incompatible with harsh acidic conditions, milder alternatives such as the Steglich esterification provide viable, albeit more costly, synthetic routes. The choice of method should be guided by the specific requirements of the substrate, scale of the reaction, and economic considerations inherent in the drug development process.

References

-

Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

-

Fischer–Speier esterification. In Wikipedia. [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

-

Steglich Esterification. Organic Chemistry Portal. [Link]

-

Sulfuric acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

Steglich esterification. In Wikipedia. [Link]

-

Fischer Esterification. Organic Chemistry Portal. [Link]

-

The Fischer Esterification. (n.d.). University of Missouri–St. Louis. [Link]

-

Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]

-

Sulfuric Acid Safety Tips – Sulfuric Acid MSDS Information. (2014, July 22). VelocityEHS. [Link]

-

Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Moodle. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [moodle.tau.ac.il]

- 5. community.wvu.edu [community.wvu.edu]

- 6. One moment, please... [operachem.com]

- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 8. Steglich Esterification [organic-chemistry.org]

- 9. Steglich esterification - Wikipedia [en.wikipedia.org]

- 10. nj.gov [nj.gov]

- 11. ehs.com [ehs.com]

An In-Depth Technical Guide to the Molecular Structure and Formula of Ethyl 5-Methyl-2-Hexenoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of ethyl 5-methyl-2-hexenoate, an α,β-unsaturated ester with applications in organic synthesis and potentially in the development of novel chemical entities. This document delves into the molecule's structural and chemical identity, including its molecular formula, stereochemistry, and detailed spectroscopic characterization. A robust and stereoselective synthetic protocol via the Horner-Wadsworth-Emmons reaction is presented, offering practical insights for its laboratory preparation. The guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development, providing the foundational knowledge required for the effective utilization and further investigation of this compound.

Introduction

Ethyl 5-methyl-2-hexenoate is an organic compound classified as an α,β-unsaturated ester. Its structure, characterized by an ethyl ester functional group conjugated with a carbon-carbon double bond, makes it a versatile building block in organic synthesis. The presence of these functionalities allows for a variety of chemical transformations, including Michael additions, Diels-Alder reactions, and reductions, rendering it a valuable intermediate for the synthesis of more complex molecules. Understanding the precise molecular structure and properties of ethyl 5-methyl-2-hexenoate is paramount for its effective application in research and development. This guide provides an in-depth exploration of its chemical identity, spectroscopic signature, and a reliable synthetic methodology.

Molecular Identity and Physicochemical Properties

The fundamental identification of ethyl 5-methyl-2-hexenoate is established by its molecular formula and structure. This section details these core attributes.

Chemical Formula and Molecular Weight

-

Molecular Formula: C₉H₁₆O₂[1]

-

Molecular Weight: 156.22 g/mol [1]

-

CAS Number: 2351-89-5[1]

-

Synonyms: 5-methyl-2-hexenoic acid ethyl ester[1]

Molecular Structure and Stereochemistry

The structure of ethyl 5-methyl-2-hexenoate features a six-carbon chain with a methyl group at the 5-position and a double bond between the 2 and 3 positions. The ethyl ester group is attached to the C1 carbon.

The double bond at the C2-C3 position can exist as either the (E) or (Z) stereoisomer. The thermodynamically more stable and commonly synthesized isomer is the (E)-isomer, also referred to as the trans-isomer. This preference is largely due to reduced steric hindrance between the substituent at C4 and the ester group. Commercial availability of (2E)-ethyl 5-methyl-2-hexenoate further indicates its prevalence.

Table 1: Key Physicochemical Properties of Ethyl 5-Methyl-2-Hexenoate

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| CAS Number | 2351-89-5 | [1] |

| Boiling Point | 90 °C at 22 mmHg |

Spectroscopic Characterization

A definitive confirmation of the molecular structure of ethyl 5-methyl-2-hexenoate is achieved through a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, a detailed prediction based on established principles of spectroscopy and data from analogous structures provides a reliable characterization.

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is a powerful tool for elucidating the connectivity of hydrogen atoms in a molecule. The predicted chemical shifts (δ) for the (E)-isomer of ethyl 5-methyl-2-hexenoate are presented below.

Table 2: Predicted ¹H NMR Spectral Data for (E)-Ethyl 5-Methyl-2-Hexenoate (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.95 | dt | 1H | H-3 | The vinylic proton at C3 is deshielded by the adjacent ester group and is coupled to the vinylic proton at C2 and the allylic protons at C4. |

| ~5.80 | d | 1H | H-2 | The vinylic proton at C2 is coupled to the vinylic proton at C3. |

| ~4.18 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are adjacent to the oxygen atom. |

| ~2.15 | t | 2H | H-4 | The allylic protons at C4 are coupled to the methine proton at C5. |

| ~1.75 | m | 1H | H-5 | The methine proton at C5 is coupled to the adjacent methylene and methyl protons. |

| ~1.28 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester. |

| ~0.90 | d | 6H | C(CH₃)₂ | The two diastereotopic methyl groups at C5. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for (E)-Ethyl 5-Methyl-2-Hexenoate (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166.5 | C1 (C=O) | Carbonyl carbon of the ester. |

| ~149.0 | C3 | Vinylic carbon further from the ester group. |

| ~121.5 | C2 | Vinylic carbon closer to the ester group. |

| ~60.3 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |

| ~42.0 | C4 | Allylic carbon. |

| ~28.0 | C5 | Methine carbon. |

| ~22.5 | C(CH₃)₂ | The two methyl carbons at C5. |

| ~14.3 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For an α,β-unsaturated ester like ethyl 5-methyl-2-hexenoate, the key absorption bands are predictable.

Table 4: Predicted IR Absorption Frequencies for Ethyl 5-Methyl-2-Hexenoate

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2960-2850 | Medium-Strong | C-H stretch | Aliphatic C-H bonds in the alkyl chain and ethyl group. |

| ~1720 | Strong | C=O stretch | The carbonyl of the α,β-unsaturated ester is at a lower frequency than a saturated ester due to conjugation.[2][3] |

| ~1650 | Medium | C=C stretch | The conjugated carbon-carbon double bond. |

| ~1250-1150 | Strong | C-O stretch | The ester C-O single bond. |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation of ethyl esters is well-characterized.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 156) should be observable.

-

Key Fragments:

-

m/z = 111: Loss of the ethoxy group (-OCH₂CH₃).

-

m/z = 83: Loss of the ethyl group (-CH₂CH₃) from the ester followed by loss of CO.

-

McLafferty Rearrangement: A characteristic rearrangement for esters can also be expected.

-

Synthesis of Ethyl 5-Methyl-2-Hexenoate

A reliable and stereoselective method for the synthesis of (E)-ethyl 5-methyl-2-hexenoate is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene, with a strong preference for the (E)-isomer.[4][5]

Synthetic Strategy

The HWE reaction is a superior alternative to the traditional Wittig reaction for the synthesis of α,β-unsaturated esters due to the higher nucleophilicity of the phosphonate carbanion and the ease of removal of the phosphate byproduct. The proposed synthesis involves the reaction of isovaleraldehyde with triethyl phosphonoacetate in the presence of a strong base.

Caption: Horner-Wadsworth-Emmons reaction workflow for the synthesis of (E)-ethyl 5-methyl-2-hexenoate.

Experimental Protocol

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Isovaleraldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Phosphonate Carbanion:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF to the stirred suspension via the dropping funnel.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

-

Reaction with Isovaleraldehyde:

-

Cool the resulting solution of the phosphonate carbanion back to 0 °C.

-

Slowly add a solution of isovaleraldehyde (1.0 equivalent) in anhydrous THF via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure (E)-ethyl 5-methyl-2-hexenoate.

-

Conclusion

This technical guide has provided a detailed examination of the molecular structure, formula, and synthesis of ethyl 5-methyl-2-hexenoate. The combination of its α,β-unsaturated ester functionality and its chiral potential makes it a compound of interest for further synthetic exploration. The provided spectroscopic data, although predicted, offers a solid basis for the identification and characterization of this molecule. The detailed Horner-Wadsworth-Emmons synthesis protocol presents a reliable and stereoselective route to the (E)-isomer, facilitating its accessibility for research purposes. This comprehensive overview serves as a foundational resource for scientists and researchers, enabling them to confidently incorporate ethyl 5-methyl-2-hexenoate into their synthetic strategies and drug discovery programs.

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). Ethyl 5-methylhex-2-enoate | C9H16O2. Retrieved from [Link]

-

Nia Innovation. (n.d.). Ethyl (2E) 2-cyano-5-methyl-hex-2-enoate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

Sources

The Nexus of Aroma: A Technical Guide to the Biosynthesis of Volatile Esters in Ripening Fruits

For researchers, scientists, and professionals in drug development, understanding the intricate biochemical symphony that leads to the characteristic aroma of ripening fruit is of paramount importance. Volatile esters, the primary contributors to the desirable "fruity" notes, are the products of a complex and tightly regulated metabolic network. This guide provides an in-depth exploration of the core biosynthetic pathways, the key enzymatic players, and the regulatory circuits that govern the production of these crucial compounds. We will delve into the causality behind experimental choices and provide field-proven insights into the methodologies used to unravel this fascinating area of plant biochemistry.

The Genesis of Fruity Aromas: An Overview

The aroma of a ripening fruit is a complex blend of volatile organic compounds (VOCs), with esters often being the most significant contributors to the characteristic fruity scent.[1] The production of these esters is a hallmark of the ripening process, particularly in climacteric fruits, where a burst of ethylene synthesis triggers a cascade of metabolic changes.[2][3] However, non-climacteric fruits also produce a rich profile of volatile esters, albeit through different regulatory mechanisms. The biosynthesis of volatile esters can be broadly categorized into three key stages: the formation of alcohol precursors, the generation of acyl-CoA precursors, and the final esterification step.

The Precursor Pathways: Building Blocks of Aroma

The diversity of volatile esters found in fruits is a direct reflection of the availability of a wide range of alcohol and acyl-CoA substrates.[4] These precursors are supplied by several key metabolic pathways.

The Lipoxygenase (LOX) Pathway: Generating C6 Alcohols and Aldehydes

The lipoxygenase (LOX) pathway is a major contributor to the production of "green leaf volatiles," including C6 alcohols and aldehydes, which are important precursors for certain esters.[5] This pathway utilizes fatty acids, primarily linoleic and linolenic acids, released from cell membranes during ripening.

The key enzymatic steps are:

-

Lipoxygenase (LOX): Catalyzes the dioxygenation of polyunsaturated fatty acids to form hydroperoxides.

-

Hydroperoxide Lyase (HPL): Cleaves the hydroperoxides to produce C6 aldehydes, such as hexanal and (Z)-3-hexenal.

-

Alcohol Dehydrogenase (ADH): Reduces the aldehydes to their corresponding alcohols, such as hexanol and (Z)-3-hexenol.

The activity of these enzymes increases significantly during fruit ripening, leading to a surge in the production of C6 alcohols that can then be utilized for ester synthesis.[6]

Fatty Acid and Amino Acid Metabolism: A Diverse Source of Precursors

Beyond the LOX pathway, the metabolism of fatty acids and amino acids provides a rich source of both alcohol and acyl-CoA precursors.

-

Fatty Acid β-oxidation: This pathway breaks down fatty acids into two-carbon units of acetyl-CoA, which can be further metabolized to produce a variety of acyl-CoAs.[7][8] Additionally, intermediates of this pathway can be reduced to form straight-chain alcohols.

-

Amino Acid Catabolism: Branched-chain amino acids (leucine, isoleucine, and valine) and aromatic amino acids (phenylalanine) are precursors to a wide range of branched-chain and aromatic esters, respectively.[7] The catabolism of these amino acids generates both the alcohol and the acyl-CoA moieties necessary for ester formation.

The interplay of these pathways ensures a diverse pool of substrates for the final esterification step, leading to the complex aroma profiles observed in different fruits.

The Key Player: Alcohol Acyltransferase (AAT)

The final and rate-limiting step in volatile ester biosynthesis is catalyzed by the enzyme alcohol acyltransferase (AAT).[9][10] AATs belong to the BAHD superfamily of acyltransferases and are responsible for the esterification of an alcohol with an acyl-CoA.[7][8]

AAT + Alcohol + Acyl-CoA → Volatile Ester + CoA

The expression and activity of AAT genes are highly regulated during fruit ripening and are often induced by ethylene in climacteric fruits.[10] The substrate specificity of different AAT enzymes plays a crucial role in determining the final ester profile of a fruit.[9] Some AATs have a broad substrate range, while others are more specific for certain alcohols or acyl-CoAs.

Regulatory Networks: Orchestrating Aroma Production

The biosynthesis of volatile esters is not a standalone process but is intricately regulated by a complex network of hormones and transcription factors.

Hormonal Control: The Master Regulators

-

Ethylene: In climacteric fruits, ethylene is the primary trigger for the onset of ripening and the induction of ester biosynthesis.[2][3] Ethylene signaling leads to the upregulation of genes encoding key enzymes in the precursor pathways and, most importantly, the AAT genes.[10]

-

Auxin: Auxin also plays a significant role in fruit development and ripening, often in crosstalk with ethylene.[1][11][12] The interaction between auxin and ethylene can influence the timing and intensity of volatile ester production.

-

Abscisic Acid (ABA): In non-climacteric fruits, ABA is considered a key ripening hormone and has been shown to be involved in the regulation of aroma biosynthesis.[13]

-

Other Hormones: Jasmonates, gibberellins, and other plant hormones also contribute to the complex regulatory network controlling fruit ripening and aroma development.[1][13]

Transcriptional Regulation: The Genetic Switches

The expression of genes involved in ester biosynthesis is controlled by a variety of transcription factors (TFs).[14][15] Several TF families have been implicated in the regulation of fruit ripening and aroma production, including:

-

MYB TFs: These TFs are known to regulate various aspects of secondary metabolism, and some have been shown to be involved in the control of aroma-related genes.

-

ERF (Ethylene Response Factor) TFs: As their name suggests, these TFs are key components of the ethylene signaling pathway and directly regulate the expression of ethylene-responsive genes, including AATs.[8]

-

NAC TFs: This large family of plant-specific TFs is involved in a wide range of developmental processes, including fruit ripening and senescence.

The identification and characterization of these TFs are crucial for understanding the precise molecular mechanisms that control the production of volatile esters.

Methodologies for Studying Volatile Ester Biosynthesis

A combination of analytical and molecular techniques is employed to investigate the biosynthesis of volatile esters in ripening fruits.

Analysis of Volatile Ester Profiles

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds in fruits.[4][16][17]

Experimental Protocol: HS-SPME-GC-MS Analysis of Fruit Volatiles

-

Sample Preparation:

-

Homogenize a known weight of fruit tissue (e.g., 1-5 g) in a suitable buffer, often containing salts to increase the volatility of the analytes.

-

Transfer the homogenate to a headspace vial and seal it tightly.

-

Incubate the vial at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 min) to allow the volatiles to equilibrate in the headspace.

-

-

HS-SPME Extraction:

-

Expose a SPME fiber with a suitable coating (e.g., DVB/CAR/PDMS) to the headspace of the vial for a specific time (e.g., 20-40 min) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Desorb the volatiles from the SPME fiber in the hot injection port of the gas chromatograph.

-

Separate the volatile compounds on a capillary column with a suitable stationary phase (e.g., DB-5ms).

-

Detect and identify the compounds using a mass spectrometer.

-

Quantify the compounds using an internal standard and calibration curves.[18]

-

Characterization of AAT Enzyme Activity

Enzyme Assays are performed to determine the activity of AAT in fruit extracts.[19]

Experimental Protocol: Alcohol Acyltransferase (AAT) Enzyme Assay

-

Enzyme Extraction:

-